Oxybutynin is a pharmaceutical compound widely used for the treatment of various bladder conditions, such as overactive bladder, neurogenic bladder, and enuresis. It is known for its anticholinergic and antispasmodic properties, which help in managing involuntary bladder contractions. Oxybutynin undergoes metabolic transformations in the body, leading to the formation of active metabolites like N-desethyl-oxybutynin and oxybutynin N-oxide. These metabolites play a crucial role in the drug's efficacy and safety profile4.
Oxybutynin N-oxide exhibits instability under certain conditions. Upon thermolysis, it undergoes two consecutive rearrangements, ultimately yielding 2-oxo-3-butenyl-2-cyclohexyl-2-phenylglycolate. [] This decomposition product is key in identifying the presence of oxybutynin N-oxide in biological samples.
Attempts to reduce oxybutynin N-oxide using titanous chloride have been unsuccessful, leading instead to the formation of hydrolytic products: 2-cyclohexyl-2-phenylglycolic acid and 4-diethylamino-2-butynol. []
Interestingly, despite the presence of an α,β-unsaturated function in its rearranged form (Oxy-EK), oxybutynin N-oxide does not react with glutathione. [] This suggests the absence of reactive and potentially toxic metabolites formed during oxybutynin clearance.
The antimuscarinic effects of oxybutynin and its metabolite, N-desethyl-oxybutynin, have been compared in vitro using human detrusor muscle. Both compounds were found to competitively antagonize the effects of carbachol, a muscarinic receptor agonist, on the detrusor muscle, which is responsible for bladder contractions. This antagonism results in a reduction of involuntary contractions, thereby aiding in the management of bladder spasm and overactivity. The binding characteristics of oxybutynin and its metabolites to muscarinic receptors in the detrusor and parotid gland were also investigated, revealing similar affinities, which suggests a consistent mechanism of action across different tissues1.
Oxybutynin has been clinically proven to be effective in the management of reflex neurovesical dysfunction, enuresis, and bladder spasm. Its dual action as an anticholinergic and muscle relaxant makes it a valuable therapeutic agent in these conditions. Controlled clinical studies have documented the synergistic effects of oxybutynin, which contribute to its high efficacy in treating these bladder-related disorders2.
In cases of bladder reconstruction, such as gastrocystoplasty, oxybutynin has shown a beneficial effect. A reported case demonstrated the drug's ability to improve the function of a gastric neobladder, indicating a direct action on gastric smooth muscle. This suggests that oxybutynin's therapeutic effects may extend beyond the urinary bladder to other smooth muscle tissues involved in reconstructive procedures3.
The metabolism of oxybutynin has been studied in rat liver preparations, where it was found to be rapidly metabolized into primary oxidation products, including N-desethyl oxybutynin and oxybutynin N-oxide. The identification of these metabolites was facilitated by the use of deuterium substitution and gas chromatographic mass spectrometric analysis. Understanding the metabolism of oxybutynin is crucial for optimizing its therapeutic use and minimizing potential side effects4.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6